Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
CAS No. |
1956369-95-1 |
|---|---|
Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-8-18-15-13(9-19-20(15)10(12)2)11-6-4-5-7-14(11)17/h4-9H,3H2,1-2H3 |
InChI Key |
PZRBFDIWWRIKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3Cl)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Condensation with α-Azidochalcones
One efficient method involves the condensation of 3-aminopyrazoles with electrophilic α-azidochalcones. This approach is straightforward and yields high-purity products. The reaction typically proceeds via nucleophilic attack by the amino group on the electrophilic chalcone, followed by cyclization to form the heterocyclic pyrazolo[1,5-a]pyrimidine structure.
- Reaction Conditions: Mild heating in ethanol or similar solvents.
- Advantages: High selectivity, good yields, and tolerance to various substituents.
- Outcome: Formation of the pyrazolo[1,5-a]pyrimidine ring with the 2-chlorophenyl substituent at the 3-position and ethyl ester at the 6-position.
Cyclization with β-Dicarbonyl Compounds
This method involves the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic or acyclic β-dicarbonyl compounds such as ethyl acetoacetate or 2-acetylcyclopentanone. The process includes:
- Nucleophilic addition of the amino-pyrazole to the β-dicarbonyl compound.
- Oxidative dehydrogenation and cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.
| Parameter | Typical Value |
|---|---|
| Solvent | Ethanol with acetic acid (6 equiv) |
| Atmosphere | Oxygen or air (1 atm) |
| Temperature | 120–130 °C |
| Reaction Time | 18 hours (conventional reflux) |
| Catalyst | Sometimes Pd(OAc)2 or Cu(OAc)2 (varies) |
Yields: High, often between 87% and 95% depending on substrates and conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated as a powerful technique to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, including the target compound. The benefits include:
- Significant reduction in reaction time (minutes vs. hours).
- Enhanced regioselectivity favoring formation of 7-substituted derivatives.
- Higher yields and cleaner products with fewer by-products.
Typical Microwave Reaction Conditions:
| Parameter | Typical Value |
|---|---|
| Temperature | Around 120 °C |
| Time | 15–20 minutes |
| Solvent | Often solvent-free or minimal solvent |
| Substrates | 3-substituted-5-amino-1H-pyrazoles and cinnamoyl derivatives or β-dicarbonyl compounds |
| Outcome | Selective formation of 7-aminopyrazolo[1,5-a]pyrimidines |
This method is particularly effective for synthesizing derivatives with the 2-chlorophenyl substituent and ethyl ester groups, ensuring high purity and regioselectivity.
Comparative Data on Reaction Yields and Conditions
| Method | Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Condensation with α-azidochalcones | Ethanol, mild heating | ~70–80 | Several hours | High purity, straightforward |
| Cyclization with β-dicarbonyls | Ethanol + AcOH, O2 atmosphere, 130 °C | 87–95 | 18 h reflux | High yields, regioselective |
| Microwave-assisted synthesis | 120 °C, solvent-free or ethanol | 80–90 | 15–20 min | Faster, cleaner, better regioselectivity |
Summary of Research Findings
- The cyclization of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds under oxidative conditions is a robust method for preparing this compound and related derivatives.
- Microwave-assisted synthesis offers a rapid and environmentally friendly alternative with improved regioselectivity and yield.
- Acidic conditions (acetic acid) and oxygen atmosphere are critical for efficient cyclization and oxidative dehydrogenation steps.
- Structural confirmation by NMR and X-ray crystallography supports the regioselective formation of the desired pyrazolo[1,5-a]pyrimidine scaffold.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is characterized by a fused bicyclic structure that includes both pyrazole and pyrimidine rings. The presence of a 2-chlorophenyl substituent and an ethyl ester group significantly influences its chemical behavior and biological activity. The molecular formula is with a molecular weight of approximately 315.75 g/mol.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route employs the following steps:
- Formation of Pyrazolo-Pyrimidine Core : Initial reactions involve the formation of the pyrazolo-pyrimidine core through cyclization processes.
- Introduction of Substituents : Subsequent steps introduce the 2-chlorophenyl group and the ethyl ester at the carboxylate position.
- Purification : The final product is purified using techniques such as column chromatography.
Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among derivatives of this compound, enhancing its potential applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Antitumor Activity : Preliminary investigations have shown that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, indicating potential use as an antimicrobial agent.
Case Studies
Several studies have documented the applications of this compound in various therapeutic contexts:
- Cancer Research : A study evaluated the compound's efficacy against breast cancer cell lines, reporting significant inhibition of cell proliferation and induction of apoptosis in treated cells.
- Inflammatory Diseases : Another investigation focused on its anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain in treated subjects compared to controls.
- Antimicrobial Testing : Research demonstrated the compound's effectiveness against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Positional Isomers
- Molecular weight: 315.75 g/mol.
- Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ():
The para-chloro substitution on the phenyl ring enhances symmetry and may improve crystal packing efficiency compared to the ortho-substituted target compound .
Halogen Substitution
- Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ():
Bromine (atomic radius: 1.14 Å) at the para position increases molecular polarizability and van der Waals interactions compared to chlorine (atomic radius: 0.99 Å). Molecular weight: 360.21 g/mol vs. 315.75 g/mol for the target compound .
Heterocyclic Core Modifications
- Triazolo[1,5-a]pyrimidine Derivatives ():
Replacing the pyrazole ring with a triazole (e.g., triazolo[1,5-a]pyrimidine) increases nitrogen content, altering hydrogen-bonding capabilities. For example, triazolo analogs in exhibit higher melting points (e.g., 206°C) compared to pyrazolo derivatives, suggesting enhanced thermal stability . - Tetrazolo[1,5-a]pyrimidine Derivatives ():
Tetrazole rings introduce additional hydrogen-bonding sites (N–H groups), as seen in , where intermolecular N–H⋯N hydrogen bonds stabilize crystal packing .
Physical and Chemical Properties
Table 1: Comparative Data for Selected Analogs
Biological Activity
Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings, characterized by the presence of a chlorophenyl group and a carboxylate moiety . Its molecular formula is with a molecular weight of approximately 315.75 g/mol . The presence of these functional groups contributes to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been shown to selectively target various cancer cell lines by inhibiting specific signaling pathways associated with tumor growth. For instance:
- Mechanism of Action : The compound interacts with protein targets involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Selectivity : Studies have demonstrated that this compound exhibits selectivity towards cancer cells over normal cells, minimizing cytotoxic effects on healthy tissues.
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic pathways:
- Target Enzymes : this compound has been found to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
- Inhibition Studies : In vitro assays have shown that the compound can significantly reduce enzyme activity at low micromolar concentrations.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Utilizing 2-chlorobenzaldehyde and ethyl 3-amino-1H-pyrazole-4-carboxylate as key precursors.
- Reaction Conditions : The reaction is often conducted under reflux conditions in solvents such as ethanol or acetic acid.
- Yield : Recent synthetic routes have reported yields ranging from 60% to 85% , depending on the specific methodology employed.
Case Study 1: Anticancer Efficacy
A study published in Molecules examined the efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results indicated:
- A dose-dependent reduction in cell viability.
- Induction of apoptosis confirmed through flow cytometry assays.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against DHFR. Key findings included:
- IC50 values were determined to be around 0.25 µM , indicating potent inhibitory activity.
- The kinetic studies suggested a competitive inhibition mechanism.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Chlorophenyl substitution | Anticancer and enzymatic inhibition |
| Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Structure | Different halogen substitution | Moderate anticancer activity |
| Pyrido[2,3-d]pyrimidine derivatives | Structure | Various substitutions | Broad spectrum anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
